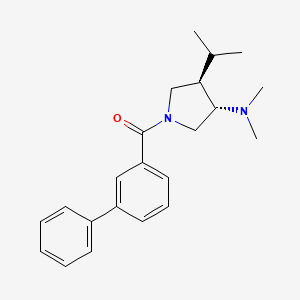![molecular formula C22H32N2O3 B5658300 (1S*,5R*)-3-acetyl-6-[4-(4-ethoxy-3-methylphenyl)butanoyl]-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5658300.png)
(1S*,5R*)-3-acetyl-6-[4-(4-ethoxy-3-methylphenyl)butanoyl]-3,6-diazabicyclo[3.2.2]nonane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
Synthesis Analysis
The synthesis of diazabicyclo[3.2.2]nonane derivatives involves complex organic synthesis strategies. For example, the synthesis of related compounds has been achieved through methods involving the manipulation of nitrogen atoms within the bicyclic framework to create diverse functional groups and scaffolds, as demonstrated in studies on the synthesis of various diazabicyclo[3.3.1]nonane and [3.3.0]octane derivatives. These methods typically involve steps such as the Dieckmann cyclization, which is pivotal in forming the bicyclic core, followed by functionalization processes to introduce specific substituents (Weigl et al., 2002).
Molecular Structure Analysis
The molecular structure of diazabicyclo[3.2.2]nonane derivatives is characterized by their bicyclic framework which incorporates two nitrogen atoms at strategic positions. This framework influences the compound's electronic and steric properties, impacting its reactivity and interactions with biological targets or chemical agents. X-ray crystallography and NMR spectroscopy have been instrumental in determining the conformational preferences and stereochemistry of these compounds, revealing insights into how substituent patterns affect molecular geometry (Cadenas‐Pliego et al., 1993).
Chemical Reactions and Properties
Diazabicyclo[3.2.2]nonane derivatives undergo various chemical reactions, influenced by their unique structural features. Their reactivity can be manipulated through the introduction of functional groups, allowing for a range of transformations including cyclizations, substitutions, and additions. The presence of nitrogen atoms offers sites for reactions that can lead to the formation of new bonds or the introduction of additional functional groups, facilitating the synthesis of complex molecules for potential pharmacological applications (Xiao-qin, 2014).
Physical Properties Analysis
The physical properties of diazabicyclo[3.2.2]nonane derivatives, such as solubility, melting points, and boiling points, are crucial for their practical applications. These properties are determined by the molecular structure and the nature of substituents attached to the bicyclic core. Studies have shown that small modifications to the molecule can significantly alter its physical characteristics, affecting its behavior in different environments and its suitability for various applications (Veremeeva et al., 2019).
Eigenschaften
IUPAC Name |
1-[(1S,5R)-3-acetyl-3,6-diazabicyclo[3.2.2]nonan-6-yl]-4-(4-ethoxy-3-methylphenyl)butan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H32N2O3/c1-4-27-21-11-9-18(12-16(21)2)6-5-7-22(26)24-14-19-8-10-20(24)15-23(13-19)17(3)25/h9,11-12,19-20H,4-8,10,13-15H2,1-3H3/t19-,20+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHSWDUDZPYXKAS-VQTJNVASSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)CCCC(=O)N2CC3CCC2CN(C3)C(=O)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C=C(C=C1)CCCC(=O)N2C[C@H]3CC[C@@H]2CN(C3)C(=O)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H32N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[3-(3-methoxyphenyl)-6-oxo-1(6H)-pyridazinyl]-N-1-naphthylacetamide](/img/structure/B5658225.png)
![N-benzyl-2-[3-(4-methoxyphenyl)-6-oxo-1(6H)-pyridazinyl]acetamide](/img/structure/B5658228.png)
![ethyl 1-{3-[(3-chlorophenyl)amino]-3-oxopropyl}-4-piperidinecarboxylate](/img/structure/B5658235.png)

![[(3aS*,9bS*)-2-[(6-methylpyrazolo[1,5-a]pyrimidin-3-yl)carbonyl]-1,2,3,9b-tetrahydrochromeno[3,4-c]pyrrol-3a(4H)-yl]methanol](/img/structure/B5658252.png)

![N'-[(3S*,4R*)-1-(1-benzofuran-5-ylcarbonyl)-4-isopropyl-3-pyrrolidinyl]-N,N-dimethylurea](/img/structure/B5658264.png)
![N-{(3R*,4S*)-4-[(3-methylisoxazol-5-yl)methyl]tetrahydrofuran-3-yl}-3-(5-methyl-2-oxo-1,3-benzoxazol-3(2H)-yl)propanamide](/img/structure/B5658266.png)
![3-[(2,2-dimethylpropanoyl)amino]-N-(2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)benzamide](/img/structure/B5658279.png)
![(3R*,4S*)-1-[(benzyloxy)acetyl]-4-phenylpyrrolidin-3-amine](/img/structure/B5658280.png)
![rel-(1S,6R)-3-{[3-(2,6-dichlorophenyl)-5-methyl-4-isoxazolyl]methyl}-3,9-diazabicyclo[4.2.1]nonan-4-one hydrochloride](/img/structure/B5658286.png)
![N~1~-[rel-(3R,4S)-1-benzyl-4-cyclopropyl-3-pyrrolidinyl]-N~2~-(methylsulfonyl)glycinamide hydrochloride](/img/structure/B5658290.png)
![N-(3-chlorophenyl)-6-{[4-(4-fluorophenyl)-1-piperazinyl]methyl}-1,3,5-triazine-2,4-diamine](/img/structure/B5658296.png)